molecular formula C7H7ClF3N3 B1302780 6-(Trifluoromethyl)nicotinimidamide hydrochloride CAS No. 221313-11-7

6-(Trifluoromethyl)nicotinimidamide hydrochloride

Cat. No.: B1302780
CAS No.: 221313-11-7
M. Wt: 225.6 g/mol
InChI Key: HUKUESHULWUKHP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)nicotinimidamide hydrochloride (CAS 221313-11-7) is a valuable chemical intermediate in pharmaceutical and medicinal chemistry research. Its core research value lies in its role as a key precursor and central scaffold in the design and synthesis of novel HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) inhibitors . RNase H is an essential enzyme for viral replication and represents a promising, yet underexploited, drug target for antiretroviral therapy . Compounds built upon this scaffold have demonstrated promising activity as allosteric dual-site inhibitors, capable of blocking both the RNase H and RNA-dependent DNA polymerase (RDDP) functions of HIV-1 RT, and have shown to inhibit viral replication in cell-based assays . This mechanism offers a potential pathway for developing therapeutic agents that may be less susceptible to the emergence of drug-resistant viral variants . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care and refer to the safety data sheet for proper handling instructions.

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-2-1-4(3-13-5)6(11)12;/h1-3H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKUESHULWUKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375344
Record name 6-(Trifluoromethyl)pyridine-3-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221313-11-7
Record name 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1)
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Record name 6-(Trifluoromethyl)pyridine-3-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trifloromethylpridine
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Preparation Methods

General Synthetic Strategy

The preparation typically involves two key stages:

  • Stage 1 : Synthesis of 6-(trifluoromethyl)nicotinic acid or related derivatives (e.g., esters, amides).
  • Stage 2 : Conversion of the carboxylic acid or amide group into the amidine hydrochloride via amidination reactions.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid (Precursor)

Two main synthetic routes to 6-(trifluoromethyl)nicotinic acid have been reported:

Method Starting Material Key Reagents Conditions Yield Notes
1. Catalytic Hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid 2-chloro-6-trifluoromethyl nicotinic acid Triethylamine, Pd/C, H2, Methanol, HCl Room temp overnight, crystallization at 15°C 90.4% (crude) High yield, straightforward hydrogenolysis of chloro substituent to acid
2. Condensation of methyl 3-aminoacrylic acid with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Methyl 3-aminoacrylic acid, sodium methoxide, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Methanol, reflux, acidification with HCl Reflux 3.5 h, filtration 42.8% Multi-step condensation, moderate yield, requires reflux and purification

Conversion to Nicotinimidamide Hydrochloride

The amidine hydrochloride is prepared by transforming the carboxylic acid or amide intermediate into the amidine functionality, followed by salt formation with hydrochloric acid.

A representative synthetic approach involves:

  • Amidination of 6-(trifluoromethyl)nicotinic acid derivatives using reagents such as aminoacetonitrile hydrochloride and phosgene or equivalents in the presence of acid-binding agents and solvents.

  • One-pot synthesis : The reaction is conducted in a single vessel combining 6-(trifluoromethyl)nicotinic acid, aminoacetonitrile hydrochloride, phosgene, and a base (e.g., pyridine or tertiary amines) in solvents like methylene chloride or toluene, under controlled temperature (5–30°C).

  • The reaction proceeds with high conversion (>90% yield) and high purity (>98%) of the amidine hydrochloride product.

Detailed Reaction Conditions and Yields

Parameter Description
Reactants 6-(Trifluoromethyl)nicotinic acid (200 mmol), aminoacetonitrile hydrochloride (200–400 mmol), phosgene (200–300 mmol)
Solvents Methylene chloride, toluene, or nitrile solvents
Acid-binding agents Pyridine, 3-picoline, or mixed methyl pyridine
Temperature 5–30°C during phosgene addition
Reaction time 2–10 hours depending on conditions
Work-up Addition of water, cooling to 0–5°C, filtration, washing with water, drying
Yield 90.6–91.1% isolated yield based on 6-(trifluoromethyl)nicotinic acid
Purity >98% by liquid chromatography

Representative Experimental Data (from patent literature)

Embodiment Solvent Acid-binding agent Phosgene (mmol) Reaction Time (h) Yield (%) Purity (%)
2 Methylene chloride Pyridine 300 ~2 90.8 99.0
3 Toluene 3-Picoline 200 ~10 90.6 99.2
7 Toluene Mixed methyl pyridine 300 ~2 91.1 98.9

Analytical and Characterization Notes

  • The product this compound is typically characterized by:

  • The hydrochloride salt form improves stability and handling compared to the free base.

Summary and Industrial Relevance

  • The one-pot amidination method using 6-(trifluoromethyl)nicotinic acid, aminoacetonitrile hydrochloride, and phosgene in the presence of acid-binding agents and appropriate solvents is the most efficient and industrially viable method for preparing this compound.

  • This method offers:

    • High yield (~90%)
    • High purity (>98%)
    • Mild reaction conditions (5–30°C)
    • Scalability for industrial production
  • Alternative routes involving multi-step syntheses or lower-yielding condensations are less favorable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)nicotinimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form corresponding amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][1].

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a candidate for drug development, particularly in targeting diseases such as cancer and inflammatory conditions. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug efficacy. Research indicates that compounds with similar structures can act as enzyme inhibitors, making 6-(Trifluoromethyl)nicotinimidamide hydrochloride a promising lead in the search for new therapeutic agents .

Biological Activity:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, which could be beneficial in treating conditions like cancer or inflammation.
  • Binding Affinity: The trifluoromethyl moiety is known to improve binding affinity to target proteins, enhancing the biological activity of the compound.

Case Studies

  • A study on similar trifluoromethyl compounds highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that this compound could have applications in antimicrobial therapy .
  • Another investigation into dual TRPA1 and TRPV1 antagonists demonstrated the potential of compounds with similar structural features in pain management therapies .

Agricultural Applications

The unique properties of this compound also make it suitable for use in agriculture. Its ability to enhance metabolic stability can improve the effectiveness of agrochemicals.

Potential Uses:

  • Pesticides and Herbicides: The compound may serve as a base structure for developing new pesticides or herbicides that are more effective and environmentally friendly.
  • Plant Growth Regulators: Its chemical properties could be exploited to develop plant growth regulators that enhance crop yield and resistance to diseases.

Material Science Applications

In addition to its pharmaceutical and agricultural uses, this compound has potential applications in materials science due to its unique chemical reactivity.

Applications:

  • Polymer Chemistry: The compound can be utilized in synthesizing polymers with enhanced properties such as thermal stability and chemical resistance.
  • Coatings: Its chemical structure may contribute to developing advanced coatings that provide protective barriers against environmental factors.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
PharmaceuticalDrug development targeting cancer and inflammationEnhanced efficacy and metabolic stability
AgriculturalPesticides, herbicides, plant growth regulatorsImproved crop yield and disease resistance
Material SciencePolymer synthesis, advanced coatingsEnhanced thermal stability and chemical resistance

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 6-(trifluoromethyl)nicotinimidamide hydrochloride and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) HPLC Retention Time (min) Key Applications
6-(Trifluoromethyl)nicotinimidamide HCl Pyridine -CF₃ (6-position), amidine, HCl salt ~206 (free base) Not reported Antiviral intermediates
N-Hydroxy-4-(trifluoromethyl)nicotinimidamide Pyridine -CF₃ (4-position), N-hydroxyamidine 206 (free base) Not reported Synthetic intermediate
Example 329 (EP 4374877A2) Diazaspiro[3.5]nonene -CF₃ (pyridin-3-yl), multiple -CF₃ groups 727 ([M+H]+) 1.27 (SMD-TFA05) Kinase inhibition
Reference Example 109 (EP 4374877A2) Diazaspiro[4.5]decene -CF₃ (pyrimidin-4-yl), -OCH₃, -SO₃H 785 ([M+H]+) 1.32 (SMD-TFA05) Antiviral candidates

Key Observations :

  • Trifluoromethyl Positioning : The 6-position -CF₃ in the target compound contrasts with 4-position -CF₃ in N-hydroxy-4-(trifluoromethyl)nicotinimidamide, altering electronic distribution and steric interactions .
  • Salt Forms : The hydrochloride salt improves aqueous solubility compared to free bases or neutral analogs, as seen in trimethylamine hydrochloride standards .

Challenges and Limitations

  • Synthetic Complexity : Introducing -CF₃ groups requires specialized fluorinating agents, increasing production costs .
  • Toxicity Risks : Hydrochloride salts may cause irritation at high concentrations, necessitating rigorous purity controls (>98.5% by HPLC) .

Biological Activity

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7ClF3N3
  • Molecular Weight : 227.6 g/mol
  • CAS Number : 2760777

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may act as an inhibitor or modulator of various biological pathways, but detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. In a whole-cell screening assay, this compound exhibited significant activity against the pathogen, suggesting its potential as a lead compound for the development of new anti-tubercular agents .

Antinociceptive Effects

In vivo studies have demonstrated that this compound possesses antinociceptive properties. In formalin-induced pain models in mice, the compound showed dose-dependent pain relief, indicating its potential application in pain management therapies .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Screening :
    • A study conducted by Hembre et al. (2021) identified the compound's efficacy against Mycobacterium tuberculosis in vitro, with minimum inhibitory concentration (MIC) values suggesting strong antimicrobial potential .
  • Pain Model Studies :
    • In a formalin test involving ICR mice, administration of the compound resulted in significant reductions in pain responses during both acute and chronic phases, with effective doses recorded at 85.9 mg/kg and 21.6 mg/kg respectively .
  • Toxicological Profile :
    • Toxicological assessments indicate that the compound can cause skin and eye irritation at certain concentrations (H315 and H319 warnings) . Understanding these safety profiles is crucial for further development.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial, antinociceptive
Trifluoromethyl pyrimidinone derivativesAntitubercular
Nicotinic acid derivativesNeuroprotective effects

Q & A

Q. What are the standard synthetic routes for 6-(Trifluoromethyl)nicotinimidamide hydrochloride, and how are intermediates characterized?

Synthesis typically involves multi-step protocols starting with trifluoromethyl-substituted pyrimidine/pyridine precursors. For example, tert-butyl-protected intermediates are deprotected using HCl in dioxane (4 N, 1.00 mL per 0.13 mmol substrate) to yield the hydrochloride salt . Key intermediates are purified via reverse-phase HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) and characterized by LCMS (e.g., m/z 727 [M+H]+ for a diazaspiro intermediate) .

Q. How is purity and structural integrity validated for this compound?

  • LCMS : Used to confirm molecular weight (e.g., m/z 658 [M+H]+ for a cyclobutane derivative) and detect impurities .
  • HPLC : Retention times (e.g., 1.27–1.35 minutes under SMD-TFA05 conditions) ensure purity >95% .
  • NMR : Though not explicitly mentioned in the evidence, deuterated solvents (e.g., DMSO-d6) and ¹H/¹³C NMR are standard for verifying regiochemistry and trifluoromethyl placement.

Q. What are critical handling considerations for hygroscopic or reactive intermediates?

Azeotropic drying with toluene or methanol is employed post-reaction to remove residual moisture, which is crucial for stabilizing hydrochloride salts . Reactions involving brominated intermediates (e.g., 1-bromo-2-methoxyethane) require inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for trifluoromethyl-containing intermediates?

  • Catalysis : Tetrabutylammonium iodide (0.5 mg per 10 mg substrate) enhances nucleophilic substitution efficiency in DMF at 80°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, 1,3-dimethyl-2-imidazolidinone) improve solubility of fluorinated aromatic systems .
  • Stoichiometry : Excess reagents (e.g., 2.0 M methylamine-THF solution, 400 mL per 10 mg substrate) drive reactions to completion despite steric hindrance from trifluoromethyl groups .

Q. How do trifluoromethyl groups influence the compound’s biological or physicochemical properties?

  • Bioavailability : The -CF₃ group reduces basicity of adjacent amines via electron-withdrawing effects, enhancing membrane permeability .
  • Protein Binding : Fluorine’s stereoelectronic effects may stabilize hydrophobic interactions in target binding pockets, as seen in spirocyclic carboxamide derivatives .
  • Metabolic Stability : Fluorine substituents resist oxidative degradation, extending half-life in vivo .

Q. How should researchers resolve contradictory LCMS/HPLC data for structurally similar derivatives?

  • Mobile Phase Adjustment : Vary MeCN/water ratios (e.g., from 50:50 to 70:30) to separate isomers (e.g., diazaspiro vs. pyrrolo-pyridazine derivatives) .
  • Column Selectivity : Use C18 columns with smaller particle sizes (5 μm vs. 3 μm) to improve resolution of trifluoromethyl analogs .
  • MS/MS Fragmentation : Compare fragmentation patterns (e.g., m/z 411 vs. 531 [M+H]+) to distinguish between cyclopropane and pyrrolidine derivatives .

Q. What computational methods are suitable for predicting binding modes of trifluoromethylated analogs?

  • Docking Studies : Use software like AutoDock Vina to model interactions with fluorine-sensitive targets (e.g., kinases or GPCRs). Validate with crystallographic data from the Protein Data Bank .
  • DFT Calculations : Analyze electron density maps to assess how -CF₃ groups influence charge distribution in spirocyclic cores .

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